molecular formula C16H24N2O B8436029 [4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide

[4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide

Cat. No. B8436029
M. Wt: 260.37 g/mol
InChI Key: YMIGARHNQPGYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-(aminomethyl)-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C16H24N2O/c1-12-2-4-14(5-3-12)11-18-16(19)15-8-6-13(10-17)7-9-15/h2-5,13,15H,6-11,17H2,1H3,(H,18,19)

InChI Key

YMIGARHNQPGYEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.5 g of the (4-{[(tert-butoxy)carbonylamino]methyl}cyclohexyl)-N-[(4-methylphenyl)methyl]carboxamide prepared in Example 5A was dissolved in 500 ml of CH2Cl2. 50 ml of trifluoroacetic acid (TFA) was added to the solution and the reaction mixture stirred at room temperature overnight. The volatile components of the reaction mixture were evaporated off leaving a colorless oil which was then dissolved in 500 ml of methanol. 1 Tbs of Bio-Rad AG 1-X8 resin (20-50 mesh) was added and the solution shaken for 48 hours. Additional resin was added until the pH was slightly basic. The resin was then removed by filtration and the methanol evaporated off to give the product [4-(aminomethyl)cyclohexyl]-N-[(4-methylphenyl)methyl]carboxamide.
Name
(4-{[(tert-butoxy)carbonylamino]methyl}cyclohexyl)-N-[(4-methylphenyl)methyl]carboxamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.